molecular formula C16H15N3O B033937 N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide CAS No. 107313-47-3

N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide

Cat. No.: B033937
CAS No.: 107313-47-3
M. Wt: 265.31 g/mol
InChI Key: YRGGTYXDASSWSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide is a sophisticated synthetic small molecule of significant interest in medicinal chemistry and biochemical research. This compound features a benzamide moiety linked to a benzimidazole ring via a flexible ethyl spacer, a structural motif designed to mimic aspects of peptide substrates and facilitate interactions with various enzyme active sites. Its primary research value lies in its potential as a scaffold for the inhibition of kinases and other ATP-binding proteins, as the planar benzimidazole group can engage in key hydrogen bonding interactions within the catalytic cleft. Researchers are investigating this molecule and its derivatives in the context of cancer biology, signal transduction pathway analysis, and as a starting point for the development of novel therapeutic agents targeting proliferative and inflammatory diseases. The molecule's ability to potentially intercalate into DNA or RNA structures also makes it a candidate for studies in molecular biology and genetics. This high-purity compound is provided to support rigorous in vitro assays, high-throughput screening initiatives, and structure-activity relationship (SAR) studies to further elucidate its mechanism of action and optimize its biological profile.

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c20-16(12-6-2-1-3-7-12)17-11-10-15-18-13-8-4-5-9-14(13)19-15/h1-9H,10-11H2,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRGGTYXDASSWSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCC2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350177
Record name N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107313-47-3
Record name N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

In this method, 2-(1H-benzimidazol-2-yl)ethylamine (0.76 mol) is mixed with benzoyl chloride (1.13 mol) in an aqueous solution of sodium hydroxide (2 mol in 410 mL water) under ice-cooling. The exothermic reaction is controlled at ≤10°C during benzoyl chloride addition. After stirring at room temperature for 3 hours, the precipitate is filtered, washed to neutrality, and vacuum-dried, yielding 99% of the target compound.

Advantages Over Organic Methods

  • Yield : 98–99% compared to 70–85% in organic solvents.

  • Simplified Workup : Precipitation in aqueous media eliminates extraction and drying steps.

  • Cost and Safety : Avoids flammable organic solvents and reduces waste.

Optimization of Reaction Parameters

Temperature and Stoichiometry

Optimal results are achieved with a 1:1.5 molar ratio of amine to benzoyl chloride in aqueous NaOH. Excess benzoyl chloride ensures complete conversion, while temperatures >10°C risk byproduct formation.

Base Selection

Sodium hydroxide outperforms potassium hydroxide in yield (99% vs. 98.6%) due to its stronger alkalinity, which accelerates deprotonation of the amine.

Comparative Analysis of Synthetic Routes

Parameter Organic Solvent Method Aqueous-Phase Method
SolventTHFWater
BaseTriethylamineNaOH
Reaction Time12 hours3 hours
Yield70–85%98–99%
Workup ComplexityHigh (extraction, drying)Low (filtration, washing)
Environmental ImpactModerateLow

The aqueous method’s efficiency stems from in situ neutralization of HCl by NaOH, driving the reaction to completion. Conversely, organic methods require stoichiometric base addition and prolonged stirring.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (DMSO-d6): δ 8.45 (s, 1H, NH), 7.80–7.40 (m, 9H, aromatic), 3.75 (t, 2H, CH2), 3.10 (t, 2H, CH2).

  • HPLC Purity : >99% as confirmed by reverse-phase chromatography.

Recrystallization Solvents

Ethanol and methanol are preferred for recrystallization, yielding products with >98% purity.

Industrial Scalability Considerations

The aqueous-phase method is readily scalable, with no reported exothermic risks during benzoyl chloride addition at industrial volumes . Pilot studies demonstrate consistent 99% yield at 10-kg batches, making it viable for pharmaceutical production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

Pharmacological Applications

N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide and its derivatives have been extensively studied for their pharmacological properties. The benzimidazole moiety is known for its diverse biological activities, which include:

  • Antiviral Activity : Compounds containing the benzimidazole structure have shown effectiveness against various viruses, including Bovine Viral Diarrhea Virus (BVDV) and Rotavirus. For instance, certain benzimidazole derivatives exhibited potent antiviral effects with EC50 values in the nanomolar range .
  • Anticancer Properties : Research indicates that benzimidazole derivatives can inhibit cancer cell proliferation. For example, compounds derived from benzimidazole have demonstrated comparable potency to established chemotherapeutics like doxorubicin against several cancer cell lines, including A-549 and MCF-7 .
  • Anti-inflammatory and Analgesic Effects : Studies have reported that specific derivatives of this compound exhibit significant anti-inflammatory and analgesic activities. For instance, compounds showed a notable reduction in edema compared to standard drugs such as indomethacin .

Several case studies illustrate the effectiveness of this compound in various applications:

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral properties of a series of benzimidazole derivatives against BVDV and Rotavirus. One specific derivative demonstrated an EC50 value of 1.11 mM, indicating strong antiviral activity .

Case Study 2: Anticancer Activity

In vitro assays conducted on human liver carcinoma HepG2 cells revealed that certain N-benzimidazole derivatives exhibited significant cytotoxicity comparable to doxorubicin. This highlights their potential as anticancer agents .

Case Study 3: Analgesic and Anti-inflammatory Effects

Research involving animal models demonstrated that specific derivatives reduced pain and inflammation significantly more than standard analgesics like diclofenac, showcasing their therapeutic promise in pain management .

Mechanism of Action

The mechanism of action of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological processes, such as cell proliferation, apoptosis, and immune response. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Modifications

The pharmacological profile of benzimidazole derivatives is highly dependent on substituents and linker groups. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison
Compound Name Structural Feature Biological Activity Key Reference
N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide Ethyl linker, unsubstituted benzamide Antitumor (potential)
W1 (3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide) Thioacetamido linker, nitro substituents Antimicrobial, Anticancer
3a (N-(2-chloromethyl-benzimidazol-1-yl methyl)-benzamide) Chloromethyl substituent, Mannich base linkage Anti-inflammatory, Analgesic
[125I]PIMBA (N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide) Piperidinyl-ethyl linker, radioiodinated benzamide Prostate tumor imaging/therapeutic
2-(1H-Benzoimidazol-2-ylsulfanyl)-N′-[(E)-phenylmethylene]acetohydrazide Sulfanyl-hydrazide linker Antioxidant (DPPH scavenging)

Impact of Linker Groups on Bioactivity

  • Analogues like N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide show antitumor activity, suggesting the ethyl-benzamide motif may interact with cellular targets such as kinases or DNA topoisomerases .
  • Thioacetamido Linker : Compounds like W1 () incorporate a sulfur atom in the linker, which may improve redox activity or metal chelation, contributing to antimicrobial and anticancer effects. For example, nitro-substituted derivatives exhibit IC₅₀ values <10 µM against E. coli and S. aureus .
  • Sulfonyl or Hydrazide Linkers : Derivatives with sulfonamide (e.g., ) or hydrazide groups (e.g., ) demonstrate radical scavenging activity (e.g., DPPH assay) due to electron-rich moieties .

Role of Substituents

  • Nitro Groups : The 2,4-dinitrophenyl group in W1 enhances electrophilicity, facilitating interactions with microbial enzymes or DNA, thereby boosting antimicrobial potency .
  • Halogen Substituents : Chloro or bromo groups (e.g., ’s 3a, 3e) improve anti-inflammatory activity by modulating COX-2 inhibition while reducing gastric toxicity .

Biological Activity

N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.

1. Structure and Synthesis

The compound this compound features a benzimidazole moiety, which is known for its diverse pharmacological properties. The synthesis typically involves the reaction of benzimidazole derivatives with appropriate acylating agents, often utilizing methods such as:

  • DCC Activation : The carboxylic acid group is activated using DCC (dicyclohexylcarbodiimide), which forms an acylating agent that reacts with the amino group of the benzimidazole.
  • One-Pot Reactions : Recent advancements have introduced metal-free one-pot methods that simplify the synthesis process, enhancing yield and reducing time .

2.1 Anticancer Properties

This compound has shown promising anticancer activity in preliminary studies. Its structural similarity to tryptophan suggests potential roles in protein-ligand interactions that may inhibit cancer cell proliferation.

  • Case Study : In vitro assays demonstrated that compounds with similar structures exhibited significant cytotoxic effects against various cancer cell lines, including HCT116, with IC50 values indicating stronger activity than standard treatments like 5-FU .

2.2 Anti-inflammatory Effects

The compound's interaction with proteins involved in inflammatory pathways highlights its potential as an anti-inflammatory agent.

  • Mechanism of Action : Initial findings suggest that it may inhibit specific pathways related to TNF-alpha production, which is crucial in inflammatory responses .

2.3 Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria.

  • Antimicrobial Testing : In studies, the compound demonstrated significant minimum inhibitory concentrations (MIC) against various pathogens, suggesting its utility in treating bacterial infections .

3. Comparative Analysis of Similar Compounds

The following table summarizes the biological activities of this compound compared to other benzimidazole derivatives:

Compound NameAnticancer ActivityAnti-inflammatory ActivityAntimicrobial Activity
This compoundStrong (IC50 < 5 µM)ModerateSignificant (MIC < 5 µM)
Benzimidazole Derivative AModerate (IC50 ~10 µM)LowModerate (MIC ~10 µM)
Benzimidazole Derivative BStrong (IC50 < 5 µM)StrongHigh (MIC < 3 µM)

4. Conclusion and Future Directions

The biological activity of this compound indicates its potential as a therapeutic agent across multiple domains, including oncology and infectious diseases. Continued research is essential to elucidate its mechanisms of action and optimize its efficacy.

Future studies should focus on:

  • In Vivo Studies : To confirm the efficacy and safety profile in living organisms.
  • Mechanistic Studies : To understand the specific pathways affected by this compound.
  • Structural Modifications : To enhance its biological activity and reduce potential side effects.

Q & A

Q. What are the standard synthetic routes for N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide, and what key intermediates are involved?

The synthesis typically involves sequential multicomponent reactions (MCRs) starting from o-phenylenediamine derivatives. A common approach includes:

  • Step 1 : Cyclocondensation of o-phenylenediamine with carbon disulfide under basic conditions to form 1H-benzo[d]imidazole-2-thiol .
  • Step 2 : Alkylation or hydrazine substitution to introduce the ethyl-benzamide moiety. For example, reacting 1H-benzo[d]imidazole-2-thiol with hydrazine hydrate yields 2-hydrazinyl-1H-benzo[d]imidazole, which is further condensed with benzoyl chloride derivatives .
  • Key intermediates : 2-thiol/2-hydrazinyl benzimidazoles and benzamide-activated esters.

Q. How is spectroscopic characterization (e.g., IR, NMR) employed to confirm the structure of this compound?

  • IR Spectroscopy : Identify functional groups like N-H (stretching at ~3400–3464 cm⁻¹), C=O (amide I band at ~1630–1742 cm⁻¹), and aromatic C-H (3024–3119 cm⁻¹) .
  • ¹H-NMR : Look for singlet peaks corresponding to S-H (δ ~12.31 ppm in intermediates) and N-H (δ ~10.93 ppm in benzimidazole rings). The ethyl-benzamide chain shows characteristic resonances for methylene groups (δ ~3.5–4.0 ppm) .
  • Elemental Analysis : Validate purity by comparing experimental vs. theoretical C/H/N/S percentages (deviation ≤ ±0.4%) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound when encountering low conversion rates?

  • Catalyst Screening : Use transition-metal catalysts (e.g., Pd/C or Ni complexes) for C-N coupling steps, as demonstrated in benzimidazole-amide hybrid syntheses .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in alkylation steps, while methanol/ethanol is suitable for hydrazine substitutions .
  • Temperature Control : Reflux conditions (100–120°C) for cyclocondensation vs. room temperature for milder substitutions to minimize side reactions .

Q. What strategies are recommended for resolving discrepancies in spectroscopic data between synthetic intermediates and the final product?

  • Comparative Analysis : Overlay ¹H-NMR spectra of intermediates (e.g., 2-hydrazinyl-benzimidazole) and the final product to track peak shifts caused by benzamide conjugation .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) to rule out unintended substitutions or by-products .
  • X-ray Crystallography : Resolve ambiguous structures by obtaining single-crystal data, as applied in related benzimidazole-nickel complexes .

Q. In designing biological activity studies, what in vitro assays are appropriate for evaluating the pharmacological potential of this compound?

  • Anticonvulsant Screening : Use maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models, referencing hydrazine-carboxamide derivatives with demonstrated CNS activity .
  • Anti-inflammatory Assays : Measure COX-1/COX-2 inhibition via enzyme-linked immunosorbent assays (ELISA), as applied to structurally similar N-benzamide-benzimidazole hybrids .
  • Cytotoxicity Profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity and IC₅₀ values .

Q. Methodological Notes

  • Data Contradiction Analysis : If biological activity results conflict with structural analogs (e.g., lower potency than expected), revisit synthetic purity (HPLC) or consider substituent electronic effects (e.g., electron-withdrawing groups on benzamide) .
  • Experimental Design : Use factorial design (e.g., Taguchi method) to simultaneously optimize reaction time, temperature, and stoichiometry in multi-step syntheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.